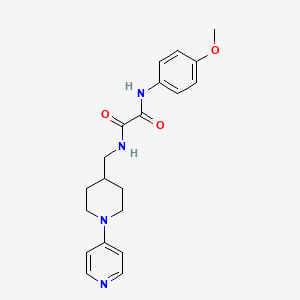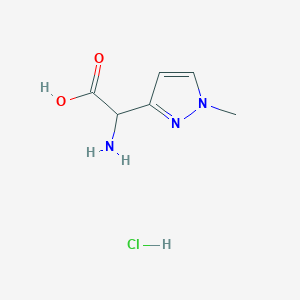
4-(1,1-dioxothiazinan-2-yl)-N-(2-fluorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1-dioxothiazinan-2-yl)-N-(2-fluorophenyl)benzamide, also known as DTBZ-F, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(1,1-dioxothiazinan-2-yl)-N-(2-fluorophenyl)benzamide' involves the reaction of 2-fluoroaniline with 2-chlorobenzoyl chloride to form N-(2-fluorophenyl)benzamide. This intermediate is then reacted with 2-amino-1,1-dioxothiazinan to form the final product.
Starting Materials
2-fluoroaniline, 2-chlorobenzoyl chloride, 2-amino-1,1-dioxothiazinan
Reaction
Step 1: React 2-fluoroaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form N-(2-fluorophenyl)benzamide., Step 2: React N-(2-fluorophenyl)benzamide with 2-amino-1,1-dioxothiazinan in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, 4-(1,1-dioxothiazinan-2-yl)-N-(2-fluorophenyl)benzamide.
作用机制
4-(1,1-dioxothiazinan-2-yl)-N-(2-fluorophenyl)benzamide selectively binds to VMAT2, a protein that is responsible for the transport of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles. By binding to VMAT2, 4-(1,1-dioxothiazinan-2-yl)-N-(2-fluorophenyl)benzamide inhibits the uptake of monoamine neurotransmitters into synaptic vesicles, leading to a decrease in their levels in the synaptic cleft. This mechanism of action makes 4-(1,1-dioxothiazinan-2-yl)-N-(2-fluorophenyl)benzamide a useful tool for studying the function of monoamine neurotransmitters in the brain.
生化和生理效应
4-(1,1-dioxothiazinan-2-yl)-N-(2-fluorophenyl)benzamide has been shown to have minimal toxicity and does not significantly affect the viability or function of cells. However, it has been shown to cause a decrease in dopamine levels in the brain, which can lead to behavioral changes in animal models. 4-(1,1-dioxothiazinan-2-yl)-N-(2-fluorophenyl)benzamide has also been shown to have a high affinity for VMAT2, making it a useful tool for the quantification of beta cell mass in the pancreas.
实验室实验的优点和局限性
4-(1,1-dioxothiazinan-2-yl)-N-(2-fluorophenyl)benzamide has several advantages for use in scientific research. It is highly selective for VMAT2, making it a useful tool for studying the function of monoamine neurotransmitters in the brain. 4-(1,1-dioxothiazinan-2-yl)-N-(2-fluorophenyl)benzamide is also relatively easy to synthesize and has minimal toxicity. However, there are some limitations to the use of 4-(1,1-dioxothiazinan-2-yl)-N-(2-fluorophenyl)benzamide in lab experiments. It has a relatively short half-life, which can make it difficult to use for long-term studies. 4-(1,1-dioxothiazinan-2-yl)-N-(2-fluorophenyl)benzamide is also not suitable for use in human subjects due to its potential toxicity.
未来方向
There are several future directions for the use of 4-(1,1-dioxothiazinan-2-yl)-N-(2-fluorophenyl)benzamide in scientific research. One potential application is in the diagnosis and treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. 4-(1,1-dioxothiazinan-2-yl)-N-(2-fluorophenyl)benzamide could be used as a marker for the quantification of beta cell mass in the pancreas, which could lead to improved diagnosis and treatment of diabetes. 4-(1,1-dioxothiazinan-2-yl)-N-(2-fluorophenyl)benzamide could also be used to study the function of monoamine neurotransmitters in the brain and their role in various physiological and pathological conditions.
科学研究应用
4-(1,1-dioxothiazinan-2-yl)-N-(2-fluorophenyl)benzamide has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of research is in the field of neurology, where 4-(1,1-dioxothiazinan-2-yl)-N-(2-fluorophenyl)benzamide has been shown to selectively bind to the vesicular monoamine transporter 2 (VMAT2) and can be used as a marker for the quantification of beta cell mass in the pancreas. 4-(1,1-dioxothiazinan-2-yl)-N-(2-fluorophenyl)benzamide has also been studied for its potential applications in the diagnosis and treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(2-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-15-5-1-2-6-16(15)19-17(21)13-7-9-14(10-8-13)20-11-3-4-12-24(20,22)23/h1-2,5-10H,3-4,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPJUELPVCYZHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxothiazinan-2-yl)-N-(2-fluorophenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Tert-butyl 2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2452421.png)
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2452423.png)

![2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one](/img/structure/B2452427.png)




![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2452435.png)
